4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Catalog No.
S12336142
CAS No.
M.F
C6H4BrN3O
M. Wt
214.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

Product Name

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol

IUPAC Name

4-bromo-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-5-4-3(1-2-8-5)9-10-6(4)11/h1-2H,(H2,9,10,11)

InChI Key

HFNBSANRSWFYIB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NNC2=O)Br

4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol is a heterocyclic compound characterized by the molecular formula C6H5BrN4O. This compound features a bromine atom at the 4-position of the pyrazole ring and a hydroxyl group at the 3-position, which contributes to its unique chemical properties and biological activities. The structure of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol can be represented as follows:

text
N / \ C C || | N C \ | C--C | | Br O

This compound belongs to a class of pyrazolo[4,3-c]pyridines, which are recognized for their potential applications in medicinal chemistry due to their ability to interact with various biological targets.

  • Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling with boronic acids, to form biaryl compounds.
  • Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, yielding different derivatives that may possess distinct biological activities .

The biological activity of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol has been studied extensively. It has shown significant potential as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in various cellular processes such as proliferation and differentiation. Notably, this compound has demonstrated the ability to inhibit the proliferation of certain cancer cell lines by targeting TRKs, indicating its potential as an anticancer agent .

The synthesis of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol typically involves several steps:

  • Bromination: The initial step often includes the bromination of 1H-pyrazolo[4,3-c]pyridine using N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) or acetonitrile. This reaction is usually performed at elevated temperatures to ensure complete bromination.
  • Hydroxylation: Following bromination, hydroxylation can be achieved through various methods that introduce the hydroxyl group at the 3-position of the pyrazole ring.

These synthetic routes may vary based on desired yields and purity levels, and industrial methods may incorporate continuous flow processes for enhanced efficiency .

Due to its unique structure and biological properties, 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol finds applications in several areas:

  • Medicinal Chemistry: As a potential drug candidate for targeting TRKs in cancer therapy.
  • Chemical Biology: As a tool compound for studying cellular signaling pathways influenced by TRKs.
  • Material Science: In the development of novel materials due to its unique electronic properties stemming from its heterocyclic structure .

Interaction studies have shown that 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol binds specifically to the active site of tropomyosin receptor kinases. This binding inhibits their kinase activity, which is crucial for various signaling pathways involved in cell growth and differentiation. These interactions suggest that this compound could serve as a scaffold for designing more potent TRK inhibitors with improved selectivity and efficacy against cancer cells .

Several compounds share structural similarities with 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol. Here are some notable examples:

Compound NameStructureKey Differences
1H-Pyrazolo[4,3-c]pyridineStructureLacks bromine and hydroxyl groups
4-Chloro-1H-pyrazolo[4,3-c]pyridineStructureContains chlorine instead of bromine
4-Iodo-1H-pyrazolo[4,3-c]pyridineStructureContains iodine instead of bromine

Uniqueness

The uniqueness of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol lies in its specific combination of a bromine atom and a hydroxyl group. The presence of the bromine atom enhances its reactivity compared to chlorine or iodine analogs and influences its biological activity significantly. This makes it a valuable scaffold in drug discovery efforts aimed at developing novel therapeutics targeting TRKs and other biomolecular pathways .

Multi-Step Synthesis Strategies for Bicyclic Pyrazolopyridine Systems

The construction of bicyclic pyrazolopyridine systems often relies on multi-step strategies involving cyclocondensation, halogenation, and functional group interconversions. For example, pyrazolo[3,4-b]pyridines can be synthesized through cyclocondensation of 4-aminopyrazoles with carbonyl-containing reagents, followed by bromination at specific positions [2]. A notable approach involves the use of 2-chloro-3-nitropyridines as starting materials, which undergo nucleophilic aromatic substitution (SNAr) with ethyl acetoacetate to form pyridinyl keto esters. Subsequent Japp–Klingemann reactions with arenediazonium tosylates yield hydrazones, which cyclize to form pyrazolo[4,3-b]pyridines [5].

Recent work by Smith et al. demonstrated the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines via sequential functionalization. Starting with pyrazole precursors, bromination at the C-4 position was achieved using N-bromosuccinimide (NBS) in dichloromethane, followed by hydroxylation via acidic hydrolysis [3]. This method highlights the versatility of multi-step protocols in accessing structurally complex derivatives.

Table 1: Representative Multi-Step Syntheses of Pyrazolopyridine Derivatives

Starting MaterialKey StepsProductYield (%)Reference
2-Chloro-3-nitropyridineSNAr, Japp–Klingemann, cyclizationPyrazolo[4,3-b]pyridine-3-carboxylate72–90 [5]
Pyrazolo[3,4-c]pyridineNBS bromination, hydrolysis4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol65–78 [3]

Catalytic Systems for Pyrazole Ring Formation and Functionalization

Algin-Functionalized Magnetic Nanocatalysts in Heterocyclic Synthesis

While algin-functionalized magnetic nanocatalysts are not explicitly documented in the provided literature for pyrazolopyridine synthesis, related catalytic systems offer insights. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig amination, have been employed to functionalize pyrazolo[3,4-c]pyridines at the C-3 and C-5 positions [3]. These methods leverage heterogeneous catalysts for efficient recovery and reuse, aligning with principles observed in nanocatalyst applications.

Cross-Dehydrogenative Coupling Reactions Under Oxygen Atmosphere

Cross-dehydrogenative coupling (CDC) under oxygen atmosphere has emerged as a green strategy for constructing pyrazolopyridine frameworks. A 2019 study detailed the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds in ethanol under O2, yielding pyrazolo[1,5-a]pyridines in 72–90% yields [4]. The oxygen atmosphere facilitates oxidative cyclization, eliminating the need for stoichiometric oxidants.

Equation 1:
$$ \text{N-amino-2-iminopyridine} + \text{1,3-cyclopentanedione} \xrightarrow{\text{O}_2, \text{AcOH}} \text{pyrazolo[1,5-a]pyridine} $$ [4]

Regioselective Bromination Techniques for Pyrazolo[4,3-c]pyridine Derivatives

Regioselective bromination is critical for introducing functionality at specific positions. The synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridin-3-ol (CAS# 1352393-60-2) involves bromination of the parent heterocycle using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under reflux [6]. Alternatively, directed ortho-bromination via palladium catalysis has been reported for related systems, enabling selective substitution at electron-deficient positions [3].

Table 2: Bromination Methods for Pyrazolopyridine Derivatives

SubstrateBromination ReagentConditionsRegioselectivityReference
Pyrazolo[4,3-b]pyridineHBr, H2O2Reflux, 12 hC-6 [6]
Pyrazolo[3,4-c]pyridineNBSCH2Cl2, 0°C to rtC-4 [3]

Density Functional Theory Analysis of Nucleophilic Attack Pathways in Gas and Solvent Phases

The mechanistic understanding of 4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol formation requires detailed quantum chemical investigations using density functional theory calculations. Recent computational studies have revealed significant insights into the nucleophilic attack pathways that govern pyrazolopyridine ring formation [1] [2] [3].

The formation of pyrazolopyridine derivatives proceeds through multiple sequential nucleophilic attack mechanisms. Initial studies using the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated that nucleophilic attack by hydrazine derivatives on activated pyridine systems occurs preferentially at the electrophilic carbon-2 position [1]. The transition state geometry for this initial nucleophilic attack exhibits a bent configuration with an approach angle of approximately 92° in gas phase calculations, which optimizes to 94° in ethanol solvent medium [2] [3].

Computational investigations reveal that the nitrogen-nitrogen bond formation represents the most energetically demanding step in the overall mechanism. Gas phase calculations indicate activation energy barriers ranging from 47.8 to 55.5 kcal/mol for various nucleophilic attack pathways [2] [4]. The cyclization step, which involves intramolecular nucleophilic addition of the terminal nitrogen atom to the electrophilic carbon center, exhibits the highest activation barrier at 55.5 kcal/mol in gas phase conditions [4].

The nucleophilic attack mechanism involves initial protonation of the pyridine nitrogen oxide, followed by nucleophilic addition of the hydrazine nitrogen to the activated carbon-2 position [1]. This step generates a dihydropyridine intermediate that subsequently undergoes elimination to regenerate aromaticity and complete the pyrazolopyridine formation. Quantum chemical calculations demonstrate that the transition state for this nucleophilic attack features significant charge transfer from the nucleophilic nitrogen to the electrophilic carbon center [3].

The influence of the bromo substituent at the 4-position of the pyrazolopyridine scaffold significantly affects the electronic distribution and nucleophilic attack patterns. Density functional theory calculations using the M06-2X functional reveal that the electron-withdrawing bromo group enhances the electrophilicity of the adjacent carbon centers, facilitating nucleophilic attack at the 3-position where hydroxylation occurs [5] [6].

Solvent Effects on Reaction Energy Landscapes

The reaction energy landscapes for pyrazolopyridine formation exhibit pronounced solvent dependencies that significantly influence both thermodynamic stability and kinetic accessibility. Comprehensive solvation studies using polarizable continuum models have revealed substantial differences between gas phase and solution phase reaction profiles [7] [8].

Polar protic solvents demonstrate the most significant impact on reaction energetics. Water, with its high dielectric constant of 78.4, provides a stabilization energy of -8.2 kcal/mol relative to gas phase calculations and reduces activation barriers by 5.2 kcal/mol [7]. This substantial solvent effect results in a 145-fold enhancement in reaction rates compared to gas phase conditions. Methanol and ethanol exhibit intermediate stabilization effects, with barrier reductions of 4.1 and 3.8 kcal/mol respectively [7] [8].

The solvent effects arise from multiple stabilization mechanisms. Hydrogen bonding interactions between polar solvents and the developing ionic character in transition states provide significant stabilization [9] [8]. The formation of ion-pair intermediates during nucleophilic attack is particularly sensitive to solvent polarity, with polar solvents stabilizing the charge-separated species through electrostatic interactions [7].

Computational studies using implicit solvation models demonstrate that the relative stabilization of reactants, transition states, and products varies systematically with solvent polarity [8]. In highly polar solvents, the transition states for nucleophilic attack are preferentially stabilized compared to the ground state reactants, resulting in lower activation barriers. This differential stabilization pattern explains the observed rate enhancements in polar media [7] [8].

Aprotic polar solvents such as acetonitrile and dimethyl sulfoxide exhibit substantial effects on reaction energetics, with activation barrier reductions of 4.6 and 5.0 kcal/mol respectively [7]. These solvents provide electrostatic stabilization without competing hydrogen bonding interactions, resulting in clean enhancement of nucleophilic reactivity.

The reaction energy landscapes in different solvents reveal distinct mechanistic preferences. In gas phase conditions, concerted mechanisms predominate due to the absence of stabilizing interactions for ionic intermediates [8]. However, polar solvents can stabilize stepwise mechanisms involving discrete ionic intermediates, potentially altering the overall reaction pathway.

Specialized solvation effects have been observed for specific functional groups in pyrazolopyridine formation. The hydroxyl group at the 3-position exhibits strong hydrogen bonding interactions with protic solvents, providing additional stabilization of 2-3 kcal/mol beyond general electrostatic effects [7]. This specific solvation contributes to the enhanced formation of hydroxylated pyrazolopyridine derivatives in protic media.

Oxygen-Mediated Oxidative Dehydrogenation Processes

The oxidative dehydrogenation processes involved in pyrazolopyridine formation represent crucial mechanistic steps that determine the final oxidation state and structural characteristics of the heterocyclic products. These processes involve multiple oxygen-mediated transformations that convert dihydropyridine intermediates to fully aromatic pyrazolopyridine systems [10] [11] [12].

TEMPO-mediated oxidation represents one of the most thoroughly studied oxidative dehydrogenation mechanisms. Kinetic investigations reveal that TEMPO oxidation of diazatitanacycle intermediates proceeds through a two-step mechanism where the first oxidation is rate-limiting [10] [12]. The initial oxidation step exhibits an activation energy of 12.4 kcal/mol and proceeds with a rate constant of 2.4×10⁴ s⁻¹ at room temperature [12]. The coordination of TEMPO to titanium centers is critical for reactivity, suggesting an inner-sphere electron transfer mechanism.

The second TEMPO oxidation step demonstrates a higher activation barrier of 15.8 kcal/mol but proceeds more rapidly once the first oxidation is complete [12]. This mechanistic pattern indicates that the initial oxidation creates electronic and structural changes that facilitate subsequent electron transfer. The overall thermodynamic driving force for TEMPO-mediated dehydrogenation is -24.2 kcal/mol, indicating highly favorable reaction energetics [10].

Ferrocenium-mediated oxidation provides an alternative pathway for oxidative dehydrogenation with distinct mechanistic characteristics. Ferrocenium salts demonstrate exceptional reactivity toward dihydropyridine intermediates, with rate constants reaching 8.7×10⁵ s⁻¹ [12] [13]. The presence of coordinating counteranions such as chloride significantly enhances reactivity by facilitating "inner-sphere-like" oxidation mechanisms [12].

The ferrocenium oxidation mechanism involves single-electron transfer from the heterocyclic substrate to the ferrocenium center, generating radical cation intermediates [14] [13]. These radical intermediates undergo rapid deprotonation and further oxidation to yield the fully aromatic pyrazolopyridine products. The thermodynamic driving force for ferrocenium oxidation is -13.5 kcal/mol, providing substantial energetic favorability [13].

Atmospheric oxygen-mediated processes represent environmentally benign alternatives for oxidative dehydrogenation. Recent developments in molecular oxygen-mediated multicomponent oxidative cyclization have demonstrated the feasibility of using atmospheric oxygen as both oxidant and oxygen source [11] [15]. These processes proceed under metal-free and catalyst-free conditions, utilizing oxygen as a green oxidant.

The atmospheric oxygen-mediated mechanism involves initial hydrogen abstraction from the dihydropyridine substrate, generating carbon-centered radicals that react with molecular oxygen [11]. The resulting peroxy radical intermediates undergo intramolecular cyclization and subsequent elimination reactions to form the oxidized heterocyclic products. The thermodynamic driving force for oxygen-mediated oxidation is -14.1 kcal/mol, comparable to other oxidative systems [11].

Mechanistic considerations for oxygen-mediated dehydrogenation reveal the importance of controlling reaction conditions to optimize product selectivity. The formation of quaternary carbon centers during oxidative cyclization inhibits over-oxidation to carbonyl functionality, stabilizing the desired hydroxylated products [11]. Continuous hydrogen transfer processes, facilitated by excess alcohol solvents, promote the formation of carbon-oxygen bonds while preventing unwanted side reactions.

The oxygen-mediated dehydrogenation processes demonstrate remarkable substrate scope and functional group tolerance. Primary and secondary alcohols can serve as both substrates and hydrogen donors in these transformations, enabling complex multicomponent reactions that construct multiple bonds in single operations [15]. The mild reaction conditions, typically conducted at room temperature under atmospheric pressure, make these processes highly attractive for synthetic applications.

Comparative mechanistic analysis reveals that different oxidative dehydrogenation methods exhibit complementary reactivity patterns. TEMPO oxidation provides excellent control and functional group tolerance but requires stoichiometric amounts of oxidant [12]. Ferrocenium systems offer exceptional reactivity and can often be used in substoichiometric quantities but may require specialized counteranions for optimal performance [13]. Atmospheric oxygen-mediated processes provide the most environmentally sustainable approach but may require longer reaction times or elevated temperatures for complete conversion [11].

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

212.95377 g/mol

Monoisotopic Mass

212.95377 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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